molecular formula C26H25N3O2 B2452479 (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 329690-16-6

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B2452479
CAS No.: 329690-16-6
M. Wt: 411.505
InChI Key: IPEGDNBJIBLJKO-SGEDCAFJSA-N
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Description

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. The synthetic route often includes the following steps:

    Formation of the Chromene Core: This is usually achieved through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, often using diethylamine as the nucleophile.

    Formation of the Iminochromene Structure: This step involves the reaction of the chromene core with an appropriate amine to form the iminochromene structure.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-7-(diethylamino)-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    7-(Diethylamino)-2-(4-methylphenyl)iminochromene-3-carboxamide: Differing by the presence of a methyl group instead of a phenyl group.

    7-(Diethylamino)-2-(4-chlorophenyl)iminochromene-3-carboxamide: Differing by the presence of a chlorine atom instead of a phenyl group.

    7-(Diethylamino)-2-(4-nitrophenyl)iminochromene-3-carboxamide: Differing by the presence of a nitro group instead of a phenyl group.

These similar compounds may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEGDNBJIBLJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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